molecular formula C14H20N2O3 B12233186 1-[(3,5-Dimethoxyphenyl)methyl]pyrrolidine-2-carboxamide

1-[(3,5-Dimethoxyphenyl)methyl]pyrrolidine-2-carboxamide

Cat. No.: B12233186
M. Wt: 264.32 g/mol
InChI Key: IMJCHARONAJMLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3,5-Dimethoxyphenyl)methyl]pyrrolidine-2-carboxamide is a chemical compound with the molecular formula C13H19NO2 It is characterized by the presence of a pyrrolidine ring attached to a carboxamide group and a 3,5-dimethoxyphenylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,5-Dimethoxyphenyl)methyl]pyrrolidine-2-carboxamide typically involves the reaction of 3,5-dimethoxybenzyl chloride with pyrrolidine-2-carboxamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(3,5-Dimethoxyphenyl)methyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-[(3,5-Dimethoxyphenyl)methyl]pyrrolidine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3,5-Dimethoxyphenyl)methyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carboxamide: A simpler analog without the 3,5-dimethoxyphenylmethyl substituent.

    3,5-Dimethoxybenzylamine: Contains the 3,5-dimethoxyphenylmethyl group but lacks the pyrrolidine-2-carboxamide moiety.

    N-Methylpyrrolidine-2-carboxamide: A derivative with a methyl group on the nitrogen atom of the pyrrolidine ring.

Uniqueness

1-[(3,5-Dimethoxyphenyl)methyl]pyrrolidine-2-carboxamide is unique due to the combination of the pyrrolidine ring and the 3,5-dimethoxyphenylmethyl substituent, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

1-[(3,5-dimethoxyphenyl)methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C14H20N2O3/c1-18-11-6-10(7-12(8-11)19-2)9-16-5-3-4-13(16)14(15)17/h6-8,13H,3-5,9H2,1-2H3,(H2,15,17)

InChI Key

IMJCHARONAJMLC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CN2CCCC2C(=O)N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.